molecular formula C9H17NO2 B8759211 Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate

Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate

Cat. No.: B8759211
M. Wt: 171.24 g/mol
InChI Key: ZQZNJXVBPZPFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring a methylamino group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function through competitive or non-competitive inhibition .

Comparison with Similar Compounds

  • cis-4-Aminocyclohexanecarboxylic acid
  • Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid

Comparison: Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to cis-4-aminocyclohexanecarboxylic acid, the methylamino group enhances its lipophilicity and potential for membrane permeability. The ester group also makes it more reactive in esterification and transesterification reactions .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 4-(methylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3

InChI Key

ZQZNJXVBPZPFNL-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.